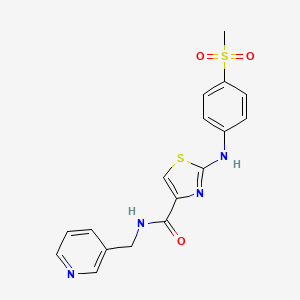

2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis details for this compound were not found, thiazole derivatives, which this compound is a part of, can be synthesized through the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Evaluation

Researchers have synthesized a range of heterocyclic compounds, including thiazole derivatives, with potential antimicrobial applications. These compounds were designed to incorporate a sulfamoyl moiety, indicating a method for developing new antimicrobial agents. The synthesized compounds showed promising in vitro antibacterial and antifungal activities, highlighting the potential of such chemical structures in combating microbial resistance (Darwish et al., 2014).

Development of DNA-binding Polyamides

The compound has been utilized in the development of novel base-sensitive amino-protecting groups for the preparation of DNA-binding polyamides. This application demonstrates the compound's role in advancing biochemical research tools, specifically in the synthesis of pyrrole–imidazole polyamides through efficient solid-phase methods (Choi et al., 2003).

Synthesis of Fluorinated Polyamides

In the field of polymer science, derivatives of the compound have been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high thermal stability, low moisture absorption, and excellent mechanical properties, making them suitable for various industrial applications (Liu et al., 2013).

Antihypertensive Agents

Thiazole derivatives, related to the chemical structure of interest, have been synthesized and evaluated as potential antihypertensive α-blocking agents. This research indicates the compound's relevance in developing new therapeutic agents for hypertension, showcasing its versatility beyond antimicrobial applications (Abdel-Wahab et al., 2008).

Infrared Spectroscopic Studies

The compound and its derivatives have been studied using infrared spectroscopy to understand their structural properties and interactions. Such research contributes to the broader understanding of sulfonamide derivatives' chemical behavior, providing insights into their potential applications in various scientific fields (Uno et al., 1963).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(4-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c1-26(23,24)14-6-4-13(5-7-14)20-17-21-15(11-25-17)16(22)19-10-12-3-2-8-18-9-12/h2-9,11H,10H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCPHPHWYMLQIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B2376811.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2376813.png)

![(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2376814.png)

![2-ethyl-6-(4-methylbenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2376815.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2376818.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)

![N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2376821.png)

![2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2376823.png)

![2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2376824.png)

![5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide](/img/structure/B2376827.png)